molecular formula C10H19ClN2 B3294576 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride CAS No. 887276-30-4

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride

Cat. No.: B3294576
CAS No.: 887276-30-4
M. Wt: 202.72 g/mol
InChI Key: KNFMDLARWSEOSA-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.70838 . This compound belongs to the class of imidazolium salts, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride typically involves the alkylation of imidazole with butyl and propenyl halides. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or column chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced imidazolium derivatives.

    Substitution: The chloride ion in the compound can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Scientific Research Applications

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds and the formation of carbon-carbon bonds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical research.

    Medicine: Research has shown that imidazolium salts, including this compound, have potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: The compound is used in the production of ionic liquids, which are employed as solvents and catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s imidazolium core can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride can be compared with other imidazolium salts, such as:

The uniqueness of this compound lies in its specific combination of alkyl and propenyl groups, which confer distinct properties and reactivity compared to other imidazolium salts.

Properties

IUPAC Name

1-butyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFMDLARWSEOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH+]1CN(C=C1)CC=C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30828254
Record name 1-Butyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887276-30-4
Record name 1-Butyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30828254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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